2,3-Furandione, 4-acetyldihydro-
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Overview
Description
2,3-Furandione, 4-acetyldihydro-: , also known by its chemical formula C₆H₆O₄ , is a compound with the following structure:
Structure:HOOC-CO-CH₂-CO-CHO
It is a derivative of furan-2,3-dione (maleic anhydride) in which one of the carbonyl groups has been reduced to a hydroxyl group. The compound exhibits interesting reactivity due to its fused furan ring and carbonyl functionality.
Preparation Methods
Synthetic Routes::
- Hydrogenation of Maleic Anhydride:
- Maleic anhydride undergoes catalytic hydrogenation to yield 2,3-furandione, 4-acetyldihydro-. The reaction typically occurs under mild conditions using a suitable hydrogenation catalyst (e.g., palladium on carbon) and a hydrogen source.
- The reaction proceeds as follows:
Maleic Anhydride+H₂→2,3-Furandione, 4-acetyldihydro-
- Industrial-scale production methods for this compound are not widely documented. It is primarily synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
Reactivity::
Oxidation: 2,3-Furandione, 4-acetyldihydro- can be oxidized back to maleic anhydride under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl groups.
Hydrolysis: Hydrolysis of the ester linkage can yield the corresponding diacid.
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
- Reduction of maleic anhydride yields 2,3-furandione, 4-acetyldihydro- as the major product.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Materials Science: Investigated for its potential in polymer chemistry.
Medicine: Limited research on its biological activity; further studies are needed.
Industry: Rarely employed due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for 2,3-furandione, 4-acetyldihydro- remains unclear. It likely interacts with cellular components due to its carbonyl groups and furan ring.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
61203-07-4 |
---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-acetyloxolane-2,3-dione |
InChI |
InChI=1S/C6H6O4/c1-3(7)4-2-10-6(9)5(4)8/h4H,2H2,1H3 |
InChI Key |
NILJTCCLWYQQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC(=O)C1=O |
Origin of Product |
United States |
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